Lithium triethyl(2H)hydroborate(1-) Lithium triethyl(2H)hydroborate(1-)
Brand Name: Vulcanchem
CAS No.: 74540-86-6
VCID: VC21180250
InChI: InChI=1S/C6H16B.Li/c1-4-7(5-2)6-3;/h7H,4-6H2,1-3H3;/q-1;+1/i7D;
SMILES: [Li+].[BH-](CC)(CC)CC
Molecular Formula: C6H16BLi
Molecular Weight: 107 g/mol

Lithium triethyl(2H)hydroborate(1-)

CAS No.: 74540-86-6

Cat. No.: VC21180250

Molecular Formula: C6H16BLi

Molecular Weight: 107 g/mol

* For research use only. Not for human or veterinary use.

Lithium triethyl(2H)hydroborate(1-) - 74540-86-6

Specification

CAS No. 74540-86-6
Molecular Formula C6H16BLi
Molecular Weight 107 g/mol
IUPAC Name lithium;deuterio(triethyl)boranuide
Standard InChI InChI=1S/C6H16B.Li/c1-4-7(5-2)6-3;/h7H,4-6H2,1-3H3;/q-1;+1/i7D;
Standard InChI Key WCJAYABJWDIZAJ-DRGWXPQLSA-N
Isomeric SMILES [2H][B-](CC)(CC)CC.[Li+]
SMILES [Li+].[BH-](CC)(CC)CC
Canonical SMILES [Li+].[BH-](CC)(CC)CC

Introduction

Chemical Identity and Structure

Chemical Formula and Molecular Structure

Lithium triethyl(2H)hydroborate(1-) has the molecular formula C₆H₁₆BLi, with a molecular weight of approximately 105.94-105.95 g/mol . The compound consists of a central boron atom bonded to three ethyl groups (C₂H₅) and one hydrogen atom, with a lithium cation (Li⁺) balancing the negative charge on the borohydride anion. The linear formula can be written as LiB(CH₂CH₃)₃H or Li(C₂H₅)₃BH .

The structure features a tetrahedral geometry around the boron atom, with the three ethyl groups and one hydrogen occupying the four corners of the tetrahedron. The lithium cation interacts with the negatively charged borohydride unit through an ionic bond.

Nomenclature and Identification

The compound is known by several names and identifiers in scientific literature and commercial catalogues:

Identification ParameterValue
CAS Number22560-16-3
IUPAC NameLithium(1+) triethylboranuide
Common SynonymsLithium triethylhydridoborate, LiEt₃BH, Super-Hydride
MDL NumberMFCD00011703
InChI KeyWCJAYABJWDIZAJ-UHFFFAOYSA-N
SMILES Notation[Li+].CCBH-CC

The compound is sometimes referred to as "Super-Hydride" in commercial contexts, highlighting its exceptional reducing capabilities compared to other hydride reagents .

Physical Properties

Physical State and Appearance

Lithium triethyl(2H)hydroborate(1-) is typically encountered as a colorless to slightly yellow liquid . It is commonly supplied as a solution in tetrahydrofuran (THF) at a concentration of 1M, which is the standard form used in laboratory settings .

Physical Constants

The physical properties of lithium triethyl(2H)hydroborate(1-) are crucial for handling and applications:

PropertyValueSource
Physical FormLiquid
ColorColorless to yellow
Density0.892 g/mL
Boiling Point66°C
Flash Point-17°C (1°F)
Solubility in WaterNot applicable (reacts)
Exact Mass106.15051

The compound is highly sensitive to moisture, which is an important consideration for storage and handling .

Chemical Properties and Reactivity

Reducing Capabilities

Lithium triethyl(2H)hydroborate(1-) is known for its exceptional reducing capabilities, which exceed those of many common reducing agents like sodium borohydride (NaBH₄) and even lithium aluminum hydride (LiAlH₄) in certain applications. Its strong reducing power stems from the electron-rich borohydride anion, which readily donates a hydride (H⁻) to electrophilic centers.

Reactivity Profile

The compound displays high reactivity with various functional groups:

  • It readily reduces aldehydes and ketones to their corresponding alcohols

  • Can reduce esters to alcohols

  • Effectively reduces acid chlorides

  • Can be employed for the reduction of amides and nitriles

  • Shows reactivity toward epoxides, opening the ring to form alcohols

The compound reacts violently with water and other protic solvents, releasing hydrogen gas. This high reactivity necessitates the use of anhydrous conditions and inert atmosphere during handling and reactions.

Applications in Chemical Synthesis

Organic Synthesis Applications

Lithium triethyl(2H)hydroborate(1-) finds extensive use in organic synthesis due to its powerful reducing capabilities and selectivity. Its applications include:

  • Selective reduction of carbonyl compounds to alcohols

  • Reductive amination processes

  • Stereoselective reductions

  • Synthesis of complex natural products and pharmaceuticals

The compound's ability to perform reductions under mild conditions makes it particularly valuable for reactions involving molecules with multiple functional groups or sensitive structural elements.

Comparison with Other Reducing Agents

Lithium triethyl(2H)hydroborate(1-) offers several advantages over other common reducing agents:

Reducing AgentRelative StrengthSelectivityReaction Conditions
Lithium triethylborohydrideVery HighHighMild temperatures, anhydrous
Lithium aluminum hydrideHighModerateLow temperatures, anhydrous
Sodium borohydrideModerateHighMild, can use protic solvents
Sodium cyanoborohydrideLowVery HighMild, pH dependent

Its designation as "Super-Hydride" reflects its superior reducing capabilities compared to conventional hydride donors in certain challenging transformations.

Purity GradeDescriptionCommercial Use
99% (2N)Technical gradeIndustrial applications
99.9% (3N)High purityResearch and development
99.99% (4N)Very high purityAdvanced research applications
99.999% (5N)Ultra high puritySpecialized research

The compound is typically supplied as a solution in tetrahydrofuran (THF), with 1M being the standard concentration for laboratory use .

Hazard TypeClassificationCode
FlammabilityHighly flammableH225
Water ReactivityIn contact with water releases flammable gases which may ignite spontaneouslyH260
CorrosivityCauses severe skin burns and eye damageH314
ToxicityMay cause respiratory irritationH335

The compound is categorized with hazard codes F (Flammable) and C (Corrosive) .

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